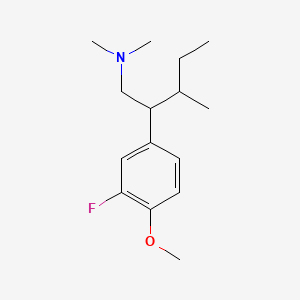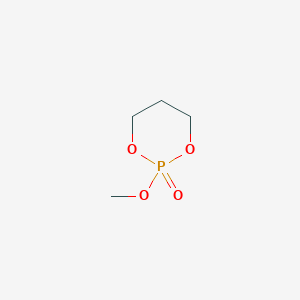
1,3,2-Dioxaphosphorinane, 2-methoxy-, 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl Propylene Phosphate is an organic compound that belongs to the class of organophosphates. It is characterized by the presence of a phosphate group attached to a methyl and propylene moiety. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl Propylene Phosphate can be synthesized through several methods. One common synthetic route involves the reaction of propylene oxide with phosphoric acid in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, Methyl Propylene Phosphate is produced using large-scale reactors where the reaction parameters such as temperature, pressure, and catalyst concentration are meticulously controlled. The process often involves continuous monitoring and optimization to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Methyl Propylene Phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert it into different organophosphorus compounds.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of organophosphorus compounds.
Aplicaciones Científicas De Investigación
Methyl Propylene Phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: It plays a role in biochemical studies involving phosphorylation processes.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl Propylene Phosphate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a phosphorylating agent, modifying proteins and enzymes through phosphorylation. This modification can alter the activity, function, and stability of the target molecules, thereby influencing various biochemical pathways.
Comparación Con Compuestos Similares
- Methyl Phosphate
- Propylene Phosphate
- Ethyl Propylene Phosphate
Comparison: Methyl Propylene Phosphate is unique due to its specific combination of methyl and propylene groups attached to the phosphate moiety. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill. For instance, its reactivity and solubility profile can differ significantly from those of Methyl Phosphate or Propylene Phosphate, leading to varied uses in industrial and research settings.
Propiedades
Número CAS |
33554-05-1 |
|---|---|
Fórmula molecular |
C4H9O4P |
Peso molecular |
152.09 g/mol |
Nombre IUPAC |
2-methoxy-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C4H9O4P/c1-6-9(5)7-3-2-4-8-9/h2-4H2,1H3 |
Clave InChI |
VSLXSJMDVAHBEQ-UHFFFAOYSA-N |
SMILES canónico |
COP1(=O)OCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


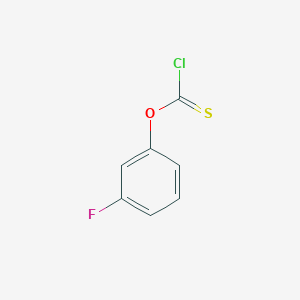
![(2E)-4-amino-6-ethoxy-N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]anilino]-5-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]diazenyl]pyrimidine-2-carboximidoyl cyanide](/img/structure/B13421353.png)
![Ethyl 7-chloro-3-(isopropylsulfonyl)thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B13421357.png)
![1-Propanaminium, 3-[(carboxymethyl)[(tridecafluorohexyl)sulfonyl]amino]-N,N,N-trimethyl-, inner salt](/img/structure/B13421360.png)

![Bicyclo[2.2.1]hepta-2,5-diene, 1,2,3,4,5,6,7,7-octafluoro-](/img/structure/B13421368.png)
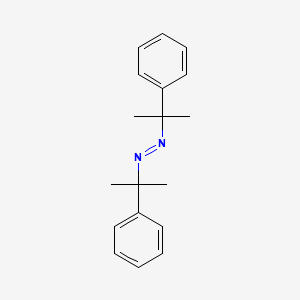
![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13421383.png)


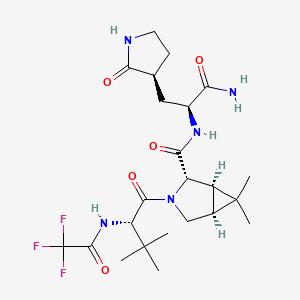
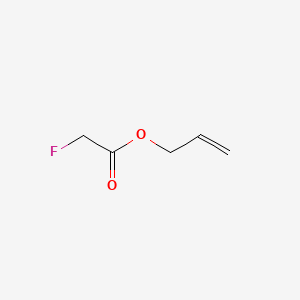
![Methylene-bridged [6]cycloparaphenylene](/img/structure/B13421403.png)
